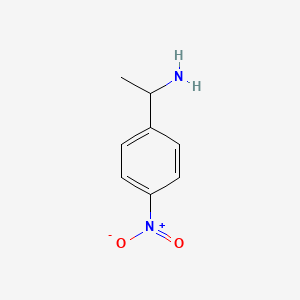

1-(4-Nitrophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVOBPXEHVUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Critical Role of Chiral Amines in Advanced Organic Synthesis

Chiral amines are organic compounds that are indispensable in the synthesis of a vast array of important molecules, including a significant portion of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov It is estimated that approximately 40-45% of small molecule drugs contain at least one chiral amine fragment. nih.govacs.org The significance of these compounds lies in their chirality—a property where a molecule and its mirror image are non-superimposable, much like a person's left and right hands. These mirror-image forms, known as enantiomers, can exhibit markedly different biological activities.

The precise control of stereochemistry is paramount in drug development, as one enantiomer of a drug may be therapeutically active while the other could be inactive or even harmful. Chiral amines serve as crucial intermediates and resolving agents in asymmetric synthesis, a field of chemistry dedicated to the selective production of a single enantiomer of a chiral product. bohrium.com Their utility extends to their role as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and then subsequently removed. nih.gov The development of efficient and sustainable methods for producing enantiomerically enriched amines, such as through transition metal-catalyzed asymmetric hydrogenation and biocatalysis using enzymes like transaminases, remains an active and vital area of research. nih.govbohrium.comacs.org

A Closer Look at 1 4 Nitrophenyl Ethanamine As a Stereogenic Building Block

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure amines, avoiding the need for resolving racemic mixtures. This section covers both chemical and enzymatic methods that have been successfully employed.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Organocatalysis and metal-based catalysis are powerful tools for asymmetric synthesis. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

One notable approach involves the borane-mediated reduction of (Z)-O-benzyloxime ethers using a spiroborate ester catalyst derived from (S)-diphenyl valinol and ethylene (B1197577) glycol. This method has been used to produce various (R)-(1-aryl)ethylamines. However, for the 4-nitro substituted phenyl ethylamine, the enantiomeric excess was found to be 80% ee. nih.gov

The Henry reaction, a classic carbon-carbon bond-forming reaction, can also be catalyzed asymmetrically. The use of novel tridentate ligands based on an imidazole (B134444) ring with copper(II) acetate (B1210297) as a metal precursor has been explored for the reaction between 4-nitrobenzaldehyde (B150856) and nitromethane. While this method showed good reaction times, the enantiomeric excesses achieved were moderate, with a maximum of 31.8% ee. upce.cz The choice of the counter-ion in the copper(II) salt was found to significantly influence the reaction time and enantioselectivity. For instance, using copper(II) 4-methoxybenzoate (B1229959) led to a faster reaction, whereas copper(II) 4-nitrobenzoate (B1230335) resulted in a longer reaction time and lower yield and enantiomeric excess. upce.cz

| Reaction Type | Catalyst/Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Borane-mediated reduction | Spiroborate ester | (Z)-1-(4-Nitrophenyl)ethanone O-benzyloxime | (R) | 80% | nih.gov |

| Henry Reaction | Imidazole-based tridentate ligand/Cu(OAc)₂ | 4-Nitrobenzaldehyde | - | up to 31.8% | upce.cz |

Biocatalytic Routes via Enzyme-Mediated Reactions

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. mbl.or.krdiva-portal.org Enzymes such as aminases and transaminases are particularly effective for this purpose. mbl.or.krwhiterose.ac.uk

Fungal reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the reductive amination of ketones. nih.govrsc.org Two reductive aminases from Neosartorya species, NfRedAm and NfisRedAm, have shown a superior ability to use ammonia (B1221849) as the amine partner, which is a significant advantage for primary amine synthesis. nih.govrsc.org

In the reductive amination of 4-nitroacetophenone, NfRedAm catalyzed the reaction to yield (R)-1-(4-nitrophenyl)ethanamine with moderate to good conversion (44-76%) and moderate to excellent enantiomeric excess (40-96%). nih.govrsc.org These enzymes also exhibit greater thermal stability compared to other members of this enzyme family. rsc.org

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| NfRedAm | 4-Nitroacetophenone | (R)-1-(4-Nitrophenyl)ethanamine | 44-76% | 40-96% | nih.govrsc.org |

Transaminases (TAs or ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor. mbl.or.krresearchgate.net They are widely used for the asymmetric synthesis of chiral amines due to their high enantioselectivity and broad substrate tolerance. mbl.or.kr

The substrate scope of transaminases is a critical factor for their application in synthesis. Studies have shown that transaminases can accept a wide range of substrates. For instance, a colorimetric assay using 2-(4-nitrophenyl)ethan-1-amine as the amine donor has been developed to screen transaminase activity against various ketone substrates. researchgate.netucl.ac.uk

Several studies have investigated the enantioselectivity of transaminases for this compound. One study evaluated ten different ω-transaminases for their activity towards (S)- and (R)-1-(4-nitrophenyl)ethylamine. asm.org Most of the tested enzymes showed a strong preference for the (S)-enantiomer, with the conversion of the (R)-enantiomer being below the detection limit under the assay conditions. asm.org Specifically, transaminases TR3, TR4, TR5, TR7, and TR8 showed activity towards (S)-1-(4-nitrophenyl)ethylamine, while TR1, TR2, TR9, and TR10 did not. asm.org

Despite their advantages, wild-type transaminases may exhibit limitations such as low activity towards non-natural or bulky substrates. frontiersin.orgmdpi.com Protein engineering, through rational design or directed evolution, is a powerful strategy to overcome these limitations and enhance the catalytic performance of transaminases. frontiersin.orgmdpi.com

Rational design has been used to alter the enantiopreference of an ω-transaminase from Arthrobacter citreus. A single-point mutation (V328A) in an active-site loop turned the (S)-selective enzyme into an (R)-selective one for 4-fluorophenylacetone, although it retained its (S)-selectivity for 4-nitroacetophenone. researchgate.net This highlights the substrate-dependent nature of such mutations. researchgate.net

In another study, an ω-transaminase from Aspergillus terreus (AtATA) was engineered to enhance its activity towards non-natural substrates. asm.org After five rounds of mutations, the best variant, M14C3-V5, showed significantly improved catalytic efficiency and thermostability for the conversion of 1-acetylnaphthalene. asm.org This engineered enzyme also demonstrated high activity and enantioselectivity (>99.5% R) for the conversion of 1-(4-nitrophenyl)ethan-1-one. asm.org

| Enzyme Variant | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| AtATA M14C3-V5 | 1-(4-Nitrophenyl)ethan-1-one | R | >99.5% | asm.org |

Transaminase-Catalyzed Enantioselective Amination

Diastereoselective Synthesis

The stereoselective synthesis of this compound and its derivatives is crucial for applications where chirality is a key factor. Multi-component reactions, particularly the Betti reaction, have emerged as a powerful tool in this regard.

Multi-Component Condensation Reactions: The Betti Reaction Paradigm

The Betti reaction, a multicomponent condensation involving a phenol, an aldehyde, and an amine, provides a direct route to α-aminobenzylphenols, also known as Betti bases. wikipedia.org This reaction is a notable example of an atom-economical process that can generate molecular complexity in a single step. molaid.comscispace.com

Table 1: Betti Reaction with Enantiopure (S)-1-(4-Nitrophenyl)ethanamine

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |

|---|

The high degree of stereoselectivity observed in certain Betti reactions is explained by a phenomenon known as crystallization-induced asymmetric transformation (CIAT). nih.govCurrent time information in Bangalore, IN. This process, also referred to as a second-order asymmetric transformation, drives the equilibrium of a mixture of diastereomers in solution towards a single, less soluble diastereomer that preferentially crystallizes. Current time information in Bangalore, IN.syr.edu In the context of the Betti reaction with (R)-1-phenylethylamine, the predominant formation of the (R,R)-stereoisomer was attributed to its preferential crystallization from the reaction mixture. nih.gov This dynamic process, where the isomers can interconvert in the solution phase while one selectively crystallizes, allows for a theoretical yield of a single stereoisomer to approach 100%. researchgate.net This principle is a powerful strategy for achieving high diastereomeric excess in the synthesis of chiral compounds like the derivatives of this compound. Current time information in Bangalore, IN.researchgate.net

Classical and Advanced Racemic Synthetic Routes

Racemic this compound can be prepared through several established and more modern synthetic methods, typically starting from commercially available precursors like 4-nitroacetophenone.

Reduction of Nitroaromatic and Nitrile Precursors

A common strategy for synthesizing aryl amines is the reduction of the corresponding nitro compound. For this compound, this involves the reduction of a precursor like 4-nitroacetophenone or its derivatives.

One classical method involves the chemoselective reduction of 4-nitroacetophenone, which possesses both a nitro group and a carbonyl group. scispace.com Using reagents such as tin (Sn) in the presence of hydrochloric acid (HCl), the nitro group can be selectively reduced to an amine while leaving the ketone functionality intact, yielding 1-(4-aminophenyl)ethanone. Subsequent reduction of the ketone would be required to form the final product. Alternatively, the reduction of 4-nitroacetophenone oxime provides a direct route to this compound. google.com This two-step process involves first converting 4-nitroacetophenone to its oxime by reacting it with hydroxylamine, followed by reduction of the oxime to the amine. google.com

Table 2: Synthesis via Reduction of Precursors

| Precursor | Reagent(s) | Intermediate/Product | Notes |

|---|---|---|---|

| 4-Nitroacetophenone | Sn/HCl | 1-(4-Aminophenyl)ethanone | Selective reduction of the nitro group. |

Alkylation and Reductive Amination Strategies

Reductive amination of ketones is a widely used and effective method for synthesizing amines. This one-pot reaction involves the condensation of a ketone with an amine source to form an imine intermediate, which is then reduced in situ to the desired amine.

For the synthesis of this compound, 4-nitroacetophenone serves as the ketone precursor. The Leuckart reaction is a classic example of reductive amination where the ketone is heated with ammonium (B1175870) formate (B1220265) or formamide, which acts as both the nitrogen donor and the reducing agent. wikipedia.orgmdpi.com This method typically requires high temperatures (120-165°C) and produces the N-formyl derivative, which must then be hydrolyzed to yield the primary amine. wikipedia.orgalfa-chemistry.com More modern reductive amination protocols employ reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in the presence of an ammonia source, such as ammonium acetate. rsc.orggoogle.com For instance, the reductive amination of 4-nitroacetophenone with ammonium acetate and a borohydride reagent provides a direct route to racemic this compound. Electrocatalytic reductive amination at a copper electrode has also been explored as a method for this transformation. rsc.org

Alkylation strategies can also be employed. For example, 1-(4-nitrophenyl)ethanol (B1297073) can be converted into a trichloroacetimidate, which then serves as an alkylating agent in subsequent reactions. syr.edu

Table 3: Reductive Amination of 4-Nitroacetophenone

| Reaction Type | Amine Source | Reducing Agent | Key Features |

|---|---|---|---|

| Leuckart Reaction | Ammonium Formate / Formamide | Formic Acid (generated in situ) | High temperatures required; forms N-formyl intermediate. wikipedia.orgalfa-chemistry.com |

| Borohydride Reduction | Ammonium Acetate | NaBH₄ / NaBH₃CN | Milder conditions compared to the Leuckart reaction. google.com |

Sequential Protection-Nitration-Deprotection Methods

The synthesis of this compound, particularly its chiral forms, often employs a strategic three-step sequence involving the protection of the amine, nitration of the aromatic ring, and subsequent deprotection. This methodology is crucial to prevent side reactions and control the regioselectivity of the nitration process. The electron-donating amino group in the starting material, 1-phenylethanamine, would otherwise interfere with the nitration reaction and direct the substitution to undesired positions.

The general synthetic route involves:

Amine Protection: The amino group of 1-phenylethanamine is converted into a less reactive functional group, such as an amide. This is typically achieved by acylation.

Nitration: The protected intermediate undergoes electrophilic aromatic substitution where a nitro group (–NO₂) is introduced onto the phenyl ring, primarily at the para position.

Deprotection: The protecting group is removed to restore the amino functionality, yielding the final product, this compound.

Several variations of this method exist, differing mainly in the choice of protecting group and the specific conditions for nitration and deprotection.

A common approach begins with the protection of 1-phenylethanamine as an N-acyl derivative. google.com For instance, reacting (S)-1-phenylethanamine with acetic anhydride (B1165640) can form the corresponding N-acetylated compound. nih.gov This intermediate is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is a conventional nitrating agent for this step. google.comchemicalbook.com The reaction yields the N-acetyl-1-(4-nitrophenyl)ethanamine intermediate, which can be isolated with yields ranging from approximately 79% to 82%. The final step is the removal of the acetyl group through acidic hydrolysis, often by refluxing in an alcoholic solvent with hydrochloric acid, to produce (S)-1-(4-nitrophenyl)ethanamine hydrochloride with high purity (>99%) and yields between 80% and 85%.

Table 1: Synthesis of this compound via N-Acetylation

| Step | Starting Material | Reagent(s) | Product | Yield |

|---|---|---|---|---|

| Protection | 1-Phenylethanamine | Acetic anhydride | N-Acetyl-1-phenylethanamine | - |

| Nitration | N-Acetyl-1-phenylethanamine | Conc. HNO₃ / Conc. H₂SO₄ | N-Acetyl-1-(4-nitrophenyl)ethanamine | 79-82% |

| Deprotection | N-Acetyl-1-(4-nitrophenyl)ethanamine | HCl in alcohol (e.g., methanol) | This compound Hydrochloride | 80-85% |

An alternative protecting group that has been explored is the trifluoroacetyl group, which is noted for being more stable in acidic conditions. nih.gov In this variation, (S)-1-phenylethanamine is first protected by reaction with a trifluoroacetylating agent to form N-((S)-1-phenylethyl)trifluoroacetamide. nih.gov Nitration of this intermediate can be achieved using a highly reactive electrophile generated from nitric acid and trifluoromethanesulfonic acid (triflic acid). nih.gov This particular nitration method yields a mixture of the para and ortho isomers in a 3:2 ratio, with a total yield of 92%. nih.gov The separation of these regioisomers can be challenging. nih.gov Following separation, the trifluoroacetyl group is removed from the para isomer by refluxing with potassium carbonate in a methanol (B129727) and water solution to give (S)-1-(4-nitrophenyl)ethanamine. nih.gov

Table 2: Synthesis of this compound Stereoisomers via N-Trifluoroacetylation

| Step | Starting Material | Reagent(s) | Product(s) | Yield |

|---|---|---|---|---|

| Protection | (S)-1-Phenylethanamine | Trifluoroacetic anhydride or similar | 2,2,2-Trifluoro-N-((S)-1-phenylethyl)acetamide | - |

| Nitration | 2,2,2-Trifluoro-N-((S)-1-phenylethyl)acetamide | HNO₃ / CF₃SO₃H | 2,2,2-Trifluoro-N-((S)-1-(4-nitrophenyl)ethyl)acetamide & 2,2,2-Trifluoro-N-((S)-1-(2-nitrophenyl)ethyl)acetamide | 92% (combined isomers) nih.gov |

| Deprotection | 2,2,2-Trifluoro-N-((S)-1-(4-nitrophenyl)ethyl)acetamide | K₂CO₃ in MeOH/H₂O | (S)-1-(4-Nitrophenyl)ethanamine | - |

Chiral Resolution and Enantiomeric Enrichment Techniques

Diastereomeric Salt Formation for Optical Resolution

Classical resolution by diastereomeric salt formation is a widely utilized and effective method for separating enantiomers of basic compounds like 1-(4-Nitrophenyl)ethanamine. libretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgpbworks.com After separation, the desired enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base.

Chiral acids such as tartaric acid and its derivatives are commonly employed as resolving agents for amines. libretexts.orgresearchgate.netgavinpublishers.com The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent system used for crystallization, and the temperature. gavinpublishers.com The significant difference in solubility between the two diastereomeric salts is the key to a successful separation. For instance, in some resolution processes, one diastereomeric salt can be up to 1,000 times more soluble than the other, which allows for excellent separation. unchainedlabs.com

The selection of an appropriate solvent is crucial, as it influences the solubility of the diastereomeric salts and, consequently, the efficiency of the crystallization process. clockss.org Various solvents may be screened to find the optimal conditions for fractional crystallization. clockss.org

| Resolving Agent Class | Specific Example | Typical Application |

|---|---|---|

| Carboxylic Acids | (+)-Tartaric Acid | Resolution of racemic bases like 1-phenylethanamine. libretexts.org |

| Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Used for resolving racemic bases. libretexts.org |

| Amino Acids | L-proline | Resolution of chiral acids like mandelic acid. researchgate.net |

Chromatographic Enantioseparation Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), offer a powerful and versatile alternative for the analytical and preparative separation of enantiomers. phenomenex.commdpi.com

Chiral HPLC is a direct method for separating enantiomers. eijppr.com The separation occurs due to the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different binding strengths. eijppr.com This results in different retention times for each enantiomer, allowing for their separation and quantification. eijppr.com

The performance of a chiral HPLC separation is characterized by the separation factor (α) and the resolution (Rs). A higher separation factor indicates a greater difference in retention between the two enantiomers. For 1-(4-nitrophenyl)-ethylamine hydrogen chloride, a separation factor of 2.05 has been reported using a specific crown-ether-based CSP. researchgate.netnih.gov The choice of mobile phase, including the organic modifier and additives, plays a critical role in optimizing the separation.

| Analyte | Chiral Stationary Phase (CSP) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| 1-(4-nitrophenyl)-ethylamine hydrogen chloride | Crown-ether-based | 2.05 researchgate.netnih.gov | Not Specified |

| 1-(1-naphthyl)-ethylamine | Crown-ether-based | Not Specified | 1.20 nih.gov |

The core of chiral chromatography lies in the Chiral Stationary Phase (CSP). Continuous research focuses on the development of new CSPs to improve enantioseparation performance and broaden their applicability. researchgate.net CSPs can be broadly categorized based on the type of chiral selector used, such as Pirkle-type, polysaccharide-based, cyclodextrin-based, protein-based, and macrocyclic antibiotic phases.

For the separation of amines like this compound, various types of CSPs have been explored. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) tris(phenylcarbamate) derivatives, are among the most successful and widely used for a broad range of chiral compounds. nih.gov The enantiorecognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.

Crown-ether-based CSPs have also shown effectiveness in separating primary amines. For example, a CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been used for the enantiomeric separation of aromatic amines. researchgate.net The mechanism involves the formation of complexes between the primary ammonium (B1175870) ions of the analyte and the crown ether cavity.

The evaluation of new CSPs often involves testing them against a range of model chiral compounds, including amines, to assess their enantioselectivity and resolution capabilities under different chromatographic modes (normal-phase, reversed-phase, polar organic). chromatographyonline.com For instance, cyclofructan-based CSPs have been evaluated for the separation of primary amines, demonstrating excellent selectivity under specific mobile phase conditions. chromatographyonline.com

Compound Index

| Compound Name |

|---|

| This compound |

| Tartaric acid |

| Camphor-10-sulfonic acid |

| L-proline |

| Mandelic acid |

| 1-phenylethanamine |

| 1-(1-naphthyl)-ethylamine |

| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid |

Chemical Reactivity and Derivatization Chemistry of 1 4 Nitrophenyl Ethanamine

Reactivity of the Amine Functionality

The primary amine group in 1-(4-nitrophenyl)ethanamine is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles, leading to the formation of numerous derivatives. Common derivatization strategies are essential for modifying the molecule's properties or for preparing it for further analysis, such as by high-performance liquid chromatography (HPLC). sigmaaldrich.com

Acylation is a frequent transformation, where the amine reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, reaction with acetic anhydride (B1165640) yields N-acetyl-1-(4-nitrophenyl)ethanamine. masterorganicchemistry.com This conversion is often used to "protect" the amine group, moderating its activating effect on the aromatic ring during subsequent reactions like nitration. msu.edu The resulting amide is less basic and less nucleophilic than the parent amine. masterorganicchemistry.com

Alkylation of the amine group with alkyl halides can also be achieved. However, this reaction is often difficult to control, as the initially formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Derivatization is also employed to enhance the detectability of amines in analytical methods. Reagents can be used that introduce a chromophore or fluorophore to the molecule, which is particularly useful for aliphatic amines that lack strong UV absorption. sigmaaldrich.comnih.gov A variety of derivatization agents have been developed for amine groups, including Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl, each imparting different properties to the resulting derivative for improved chromatographic separation and detection. nih.gov

Table 1: Examples of Amine Functionalization Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride | N-[1-(4-Nitrophenyl)ethyl]acetamide | Acylation |

| This compound | Alkyl Halide (e.g., CH₃I) | N-Methyl-1-(4-nitrophenyl)ethanamine | Alkylation |

| This compound | Formaldehyde (B43269), Formic Acid | N,N-Dimethyl-1-(4-nitrophenyl)ethanamine | Reductive Amination |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group, primarily known for its ability to be reduced to an amine. This transformation is one of the most significant reactions of aromatic nitro compounds, as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing amino group. masterorganicchemistry.commsu.edu

The reduction of the nitro group in this compound to yield 1-(4-aminophenyl)ethanamine can be accomplished using a variety of methods: masterorganicchemistry.com

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (typically HCl) are classic reagents for this reduction. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Other Reagents: Other reducing agents like sodium hydrosulfite, sodium sulfide, or samarium diiodide can also be effective. wikipedia.orggoogle.com

The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. commonorganicchemistry.com The reduction process is complex, proceeding through intermediates such as nitroso and hydroxylamino species before reaching the final amine. mdpi.comnih.gov Under certain conditions, it is possible to selectively reduce the nitro group to an intermediate stage, such as a hydroxylamine. wikipedia.org

Table 2: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol) | 1-(4-Aminophenyl)ethanamine |

| Fe / HCl | Acidic aqueous solution, heat | 1-(4-Aminophenyl)ethanamine |

| SnCl₂ / HCl | Concentrated HCl | 1-(4-Aminophenyl)ethanamine |

| Zn / AcOH | Acetic acid | 1-(4-Aminophenyl)ethanamine |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the electronic effects of the two substituents: the ethylamine (B1201723) group and the nitro group.

The Nitro Group (-NO₂): The nitro group is a powerful deactivating group. Through a combination of a strong electron-withdrawing inductive effect and a resonance effect (-R), it significantly reduces the electron density of the aromatic ring. libretexts.org This makes the ring much less nucleophilic and therefore less reactive towards electrophiles compared to benzene. vanderbilt.edu The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director. libretexts.orgstackexchange.com

The 1-Aminoethyl Group (-CH(CH₃)NH₂): The primary amine portion of this substituent has a lone pair of electrons on the nitrogen that can be donated to the ring via resonance (+R). This makes it a strongly activating group and an ortho-, para-director. However, this activating effect is somewhat tempered by the electron-withdrawing inductive effect of the nitrogen atom.

If the amine is first acylated to form an amide, its activating ability is significantly reduced, but it remains an ortho-, para-director. msu.edu This strategy can be used to control reactivity in multi-step syntheses.

Mechanisms of Key Reactions

The primary amine functionality of this compound enables it to act as a nucleophile in substitution reactions. In a typical Sₙ2 reaction with an alkyl halide (e.g., bromoethane), the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. chemguide.co.uk

The initial product is a secondary ammonium salt. A base, which can be another molecule of the amine starting material, then deprotonates the nitrogen to yield the neutral secondary amine. libretexts.org

A significant challenge in this process is the potential for over-alkylation. chemguide.co.uk The secondary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. This process can continue, with the tertiary amine reacting to form a quaternary ammonium salt, from which the alkyl groups cannot be removed by simple deprotonation. libretexts.orgchemguide.co.uk This often results in a mixture of primary, secondary, tertiary, and quaternary ammonium products.

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transport of one of the reactants (usually an anion) across the phase boundary to react with the other substrate.

In the context of derivatizing this compound, PTC could be particularly useful for N-alkylation reactions. For example, if the amine is to be reacted with an alkyl halide that is soluble in an organic solvent, while the base (like NaOH) is in an aqueous solution, a PTC catalyst can transport hydroxide (B78521) ions (OH⁻) into the organic phase. The hydroxide can deprotonate the amine's ammonium salt intermediate, regenerating the neutral, nucleophilic amine and allowing the reaction to proceed efficiently at lower temperatures and with simpler workup procedures. This methodology can help improve yields and selectivity in reactions that might otherwise be sluggish or require harsh conditions.

The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines to yield the corresponding tertiary amine, using an excess of formic acid and formaldehyde. wikipedia.orgsynarchive.com A key advantage of this reaction is that it cleanly stops at the tertiary amine stage without forming quaternary ammonium salts. wikipedia.orgyoutube.com

For this compound, a primary amine, the reaction proceeds through two successive methylation steps. The mechanism involves the following key stages: nrochemistry.comjk-sci.com

Imine Formation: The primary amine reacts with formaldehyde to form an iminium ion after the loss of water.

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-1-(4-nitrophenyl)ethanamine). Carbon dioxide is released, which drives the reaction forward. wikipedia.org

Repeat of the Process: The newly formed secondary amine, being nucleophilic, reacts with a second molecule of formaldehyde to form a new iminium ion.

Second Hydride Transfer: Another molecule of formic acid reduces this second iminium ion to the final tertiary amine product, N,N-dimethyl-1-(4-nitrophenyl)ethanamine.

The reaction stops at the tertiary amine because it cannot form another iminium ion with formaldehyde. youtube.com This method provides a direct and high-yielding route to the N,N-dimethylated derivative.

Synthesis of Advanced Derivatives and Analogs of this compound

The primary amine functionality of this compound serves as a versatile synthetic handle for the construction of a wide array of advanced derivatives and analogs. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, enabling significant structural modifications. These derivatization strategies are pivotal for developing new chemical entities where the 1-(4-nitrophenyl)ethyl moiety is incorporated into larger, more complex molecular frameworks. Key transformations include N-substitution, incorporation into heterocyclic systems, and the formation of amides and imines.

N-Substituted Ethanamines

The substitution of one or both hydrogen atoms on the amino group of this compound leads to the formation of secondary and tertiary amines, respectively. These modifications are typically achieved through N-alkylation or reductive amination procedures.

Direct N-alkylation involves the reaction of the amine with an alkyl halide. However, this method can sometimes be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, potentially leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium salts.

A more controlled and widely used method for synthesizing N-substituted derivatives is reductive amination . wikipedia.orgfrontiersin.org This one-pot reaction involves the condensation of this compound with an aldehyde or a ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding N-alkylated amine. masterorganicchemistry.comyoutube.com This process avoids the issue of over-alkylation common in direct alkylation. masterorganicchemistry.com Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they selectively reduce the protonated imine intermediate in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This methodology allows for the introduction of a diverse range of substituents onto the nitrogen atom.

| Starting Amine | Carbonyl Compound | Reducing Agent | Product |

| This compound | Formaldehyde | NaBH₃CN | N-Methyl-1-(4-nitrophenyl)ethanamine |

| This compound | Acetone | NaBH(OAc)₃ | N-Isopropyl-1-(4-nitrophenyl)ethanamine |

| This compound | Benzaldehyde | Catalytic Hydrogenation (H₂/Pd) | N-Benzyl-1-(4-nitrophenyl)ethanamine |

| This compound | Cyclohexanone | NaBH₃CN | N-Cyclohexyl-1-(4-nitrophenyl)ethanamine |

Heterocyclic Ring Incorporations

The 1-(4-nitrophenyl)ethylamino moiety can be appended to or used to construct various heterocyclic scaffolds, significantly expanding the chemical space of its derivatives.

The synthesis of 1,3,4-thiadiazoles often proceeds through the cyclization of thiosemicarbazide (B42300) or thiourea (B124793) precursors. sbq.org.brresearchgate.net A viable synthetic route starting from this compound involves its conversion into an N-substituted thiourea. This can be achieved by reacting the amine with an appropriate isothiocyanate or by a two-step process involving reaction with carbon disulfide in the presence of a base, followed by reaction with another amine. lnu.edu.cn

Once the N-[1-(4-nitrophenyl)ethyl]thiourea intermediate is formed, it can undergo oxidative cyclization to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative. Various reagents can be employed for this cyclization step, including hydrogen peroxide, ferric chloride, or iodine. researchgate.net This strategy effectively incorporates the ethanamine side chain as a substituent on the heterocyclic ring.

Illustrative Synthetic Pathway to 1,3,4-Thiadiazole Derivatives

Thiourea Formation: this compound is reacted with phenyl isothiocyanate to form 1-phenyl-3-[1-(4-nitrophenyl)ethyl]thiourea.

Cyclization: The resulting thiourea is treated with a cyclizing/oxidizing agent, such as N-bromosuccinimide or an acid catalyst, to induce ring closure and formation of a 5-phenylamino-2-[1-(4-nitrophenyl)ethylamino]-1,3,4-thiadiazole derivative.

The thieno[2,3-d]pyrimidine (B153573) core is a prominent scaffold in medicinal chemistry. A common strategy for its derivatization involves the nucleophilic substitution of a leaving group, typically a halogen, at the 4-position of the pyrimidine (B1678525) ring. nih.govresearchgate.net

In this context, this compound can act as a potent nitrogen nucleophile. The reaction of the amine with a 4-chlorothieno[2,3-d]pyrimidine (B15048) derivative, typically conducted in a suitable solvent like ethanol (B145695) or isopropanol (B130326) at elevated temperatures, results in the displacement of the chloride ion. nih.gov This synthetic route yields N-[1-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine derivatives, effectively attaching the ethanamine fragment to the heterocyclic system. The reaction conditions can be tailored by the choice of solvent and the potential addition of a non-nucleophilic base to scavenge the HCl generated during the reaction.

| Thieno[2,3-d]pyrimidine Substrate | Amine Nucleophile | Reaction Conditions | Product |

| 2-Methyl-4-chlorothieno[2,3-d]pyrimidine | This compound | Ethanol, Reflux | 2-Methyl-N-[1-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |

| 4-Chloro-5,6-dihydrobenzo[h]thieno[2,3-d]pyrimidine | This compound | Isopropanol, Reflux | N-[1-(4-Nitrophenyl)ethyl]-5,6-dihydrobenzo[h]thieno[2,3-d]pyrimidin-4-amine |

Amide and Imine Formation

The primary amine group of this compound readily participates in condensation reactions to form amides and imines.

Amide Formation Amides are synthesized by reacting this compound with carboxylic acids or their activated derivatives. khanacademy.orglibretexts.org The most common methods include:

Reaction with Acyl Chlorides or Anhydrides: This is a highly efficient method where the amine reacts with an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Direct Coupling with Carboxylic Acids: This approach requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

These reactions produce N-[1-(4-nitrophenyl)ethyl]amides. For instance, the reaction with acetyl chloride yields N-[1-(4-nitrophenyl)ethyl]acetamide. chemicalbook.comgoogle.com

Imine Formation Imines, also known as Schiff bases, are formed through the reversible, acid-catalyzed condensation reaction of this compound with aldehydes or ketones. masterorganicchemistry.comlumenlearning.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. youtube.com The equilibrium is typically driven towards the product by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. The reaction is generally fastest at a mildly acidic pH (around 4-5). lumenlearning.com This reaction allows the 1-(4-nitrophenyl)ethyl group to be linked to a wide variety of molecular fragments via a carbon-nitrogen double bond. jetir.orgijtsrd.com

| Amine | Carbonyl Compound | Product (Imine) |

| This compound | Benzaldehyde | N-[1-(4-Nitrophenyl)ethyl]-1-phenylmethanimine |

| This compound | 4-Methoxybenzaldehyde | N-[1-(4-Nitrophenyl)ethyl]-1-(4-methoxyphenyl)methanimine |

| This compound | Acetophenone | N-[1-(4-Nitrophenyl)ethyl]-1-phenylethan-1-imine |

| This compound | Cyclohexanone | N-[1-(4-Nitrophenyl)ethyl]cyclohexan-1-imine |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(4-Nitrophenyl)ethanamine, both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for a complete structural assignment.

¹H NMR and ¹³C NMR Data Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically displays distinct signals corresponding to the aromatic protons, the methine proton, and the methyl protons. The aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets in the downfield region, a consequence of the strong electron-withdrawing nature of the nitro group. The methine proton (CH) adjacent to the amino group and the aromatic ring appears as a quartet, due to coupling with the neighboring methyl protons. The methyl protons (CH₃) resonate as a doublet further upfield, a result of coupling with the single methine proton.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic ring typically appear in the range of 120-150 ppm, with the carbon atom attached to the nitro group being the most deshielded. The methine carbon and the methyl carbon resonate at higher field strengths.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.21 | d | 7.6 | 2H, Ar-H (ortho to NO₂) |

| 7.61 | d | 8.0 | 2H, Ar-H (meta to NO₂) |

| 5.62 | m | - | 1H, CH |

| 4.61 | d | 40 | 2H, NH₂ |

| 3.62 | s | - | 1H (impurity or residual solvent) |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 147.95 | Ar-C (para to CH(NH₂)CH₃) |

| 145.31 | Ar-C (ipso to CH(NH₂)CH₃) |

| 127.01 | Ar-CH (meta to NO₂) |

| 124.13 | Ar-CH (ortho to NO₂) |

| 80.67 | CH |

| 69.98 | CH₃ |

Note: The provided NMR data is based on a representative spectrum and may vary slightly depending on the specific experimental conditions.

Application in Stereochemical Assignment

As this compound is a chiral molecule, NMR spectroscopy can be employed to determine its enantiomeric purity and assign the absolute configuration of a given sample. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with the amine to form diastereomeric amides. The resulting diastereomers will exhibit distinct chemical shifts in their ¹H NMR spectra, particularly for protons close to the newly formed stereocenter. By comparing the spectra of the diastereomers formed from the (R)- and (S)-enantiomers of Mosher's acid, the absolute configuration of the amine can be determined. For instance, the protons in one diastereomer will experience shielding while the corresponding protons in the other will be deshielded, leading to observable differences in their chemical shifts (Δδ).

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the primary amine group is indicated by two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹. The strong asymmetric and symmetric stretching vibrations of the nitro group are prominent in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Bending vibrations for the N-H and C-H bonds, as well as C-N stretching, are also present in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3445, 3310 | N-H Stretch | Primary Amine |

| 3055 | Aromatic C-H Stretch | Aromatic Ring |

| 2819, 2779 | Aliphatic C-H Stretch | Ethyl Group |

| 1536 | Asymmetric NO₂ Stretch | Nitro Group |

| 1327 | Symmetric NO₂ Stretch | Nitro Group |

| 1441 | C=C Aromatic Stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₀N₂O₂, the expected molecular weight is approximately 166.18 g/mol nih.gov.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 166 would be expected, although it may be of low intensity due to the facile fragmentation of the molecule. A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the loss of a methyl radical (•CH₃) to form a stable iminium ion. This would result in a significant peak at m/z 151. nih.gov Further fragmentation of the aromatic ring and the nitro group can also occur, leading to other characteristic ions in the mass spectrum.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 166 | [M]⁺ |

| 151 | [M - CH₃]⁺ |

| 120 | [M - NO₂]⁺ |

| 105 | [C₇H₇N]⁺ |

| 77 | [C₆H₅]⁺ |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The this compound molecule contains a nitrophenyl chromophore, which is expected to exhibit strong absorption in the UV region.

The spectrum is characterized by electronic transitions involving the π-electrons of the benzene ring and the non-bonding electrons of the nitro and amino groups. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the benzene ring typically results in a significant bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted benzene. The amino group, being an auxochrome, can further influence the position and intensity of the absorption bands. For compounds with similar chromophores, the λmax is often observed in the range of 250-300 nm.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can be used to determine its absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations

Quantum chemical investigations, employing sophisticated computational methods, allow for a detailed exploration of the fundamental characteristics of 1-(4-nitrophenyl)ethanamine at the atomic and electronic levels.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the electronic structure of molecules like this compound. The selection of an appropriate functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly employed to optimize the molecular geometry and predict various molecular properties.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches for studying the electronic structure from first principles, without empirical parameterization. These methods can be computationally more demanding but offer a high level of theoretical rigor. The choice between DFT and ab initio methods often depends on the desired balance between accuracy and computational cost.

Table 1: Representative Geometric Parameters of this compound Calculated using DFT

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-N (amine) | 1.46 | - |

| C-C (ethyl) | 1.53 | - |

| C-N (nitro) | 1.48 | - |

| N-O (nitro) | 1.23 | - |

| C-C-N (amine angle) | - | 110.5 |

| O-N-O (nitro angle) | - | 124.0 |

| C-C-N-C (dihedral) | - | 65.0 |

Note: The data presented in this table are representative values obtained from DFT calculations on similar aromatic nitro compounds and are intended for illustrative purposes. Actual values for this compound may vary based on the specific computational methodology employed.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of this compound is not static, and the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

A potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles, such as the one between the phenyl ring and the ethylamine (B1201723) side chain. This analysis reveals the low-energy conformations and the transition states that connect them. The results of such studies are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule.

Electronic Properties and Reactivity Prediction

The electronic properties of this compound are fundamental to its chemical reactivity. Computational methods provide a powerful means to predict and rationalize these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich aminoethyl-substituted phenyl ring, while the LUMO is predominantly located on the nitro group, which is a strong electron-withdrawing group. This distribution of frontier orbitals suggests that the molecule is likely to act as an electron donor from the amine side and an electron acceptor at the nitro group.

Table 2: Representative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and are based on typical DFT calculations for aromatic nitro compounds. The precise energies can vary with the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, the most negative potential (typically colored red or yellow) is expected to be localized around the oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack. Conversely, the region around the amine group's hydrogen atoms would exhibit a positive potential (blue color), suggesting a potential site for nucleophilic interaction.

Conceptual DFT provides a set of reactivity descriptors that quantify the global reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's stability and reactivity.

Table 3: Representative Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | 4.45 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Electrophilicity Index (ω) | 4.21 eV |

Note: The values in this table are derived from the illustrative HOMO and LUMO energies in Table 2 and are intended to demonstrate the application of these concepts.

Influence of Nitro Group Position on Electrophilicity and Stability

Computational studies have demonstrated that the position of the nitro group on the phenyl ring has a significant impact on the electronic properties and reactivity of nitrophenylethylamine isomers. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the molecule.

Research indicates a clear trend in electrophilicity and electron-accepting characteristics among the isomers, with the para-substituted isomer (this compound) being the most reactive. The established trend is as follows: 2-phenylethylamine < 2-nitrophenylethylamine < 3-nitrophenylethylamine < 4-nitrophenylethylamine. This demonstrates that the para-position of the nitro group is the most effective in augmenting the potential reactivity and electron-accepting capacity of the molecule. This effect is attributed to the combined inductive and resonance effects of the nitro group, which are maximized at the para position, leading to a greater polarization of the molecule and a lower LUMO energy. Consequently, the stability of the molecule is inversely related to its reactivity, with the para-isomer being the least stable among the nitro-substituted isomers.

Reaction Mechanism Elucidation

Theoretical studies on reaction mechanisms provide fundamental insights into the reactivity of this compound, particularly concerning the transfer of protons and the nature of its intermolecular interactions.

Proton Transfer Pathways and Activation Energies

The study of proton transfer is crucial for understanding the reactivity of amines. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surfaces of such reactions, identifying transition states and calculating activation energies.

For a series of related compounds, 1-nitro-1-(4-nitrophenyl)alkanes, kinetic studies of proton transfer reactions have been conducted. These studies provide valuable data on activation parameters. For instance, in the reaction with the P1-t-Bu phosphazene base in THF, the enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠) have been determined for compounds with varying alkyl substituents. nih.gov While not specifically this compound, this research on analogous structures offers a comparative basis for understanding the energetic barriers involved in proton abstraction from carbon acids adjacent to a nitrophenyl group. nih.gov

Table 1: Activation Parameters for the Proton Transfer Reaction of 1-nitro-1-(4-nitrophenyl)alkanes with P1-t-Bu in THF nih.gov

| Compound (R group) | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J mol⁻¹ K⁻¹) |

|---|---|---|

| H | 6.1 | -149.7 |

| Me | 18.0 | -176.5 |

| Et | 20.7 | -178.7 |

This interactive table provides activation enthalpy and entropy data for proton transfer reactions in compounds structurally related to this compound.

The data indicate that the steric hindrance of the alkyl substituents plays a significant role in the thermodynamics of the transition state. The negative entropies of activation suggest a more ordered transition state compared to the reactants. nih.gov

Intermolecular Interactions and Non-Covalent Forces

The biological activity and physical properties of this compound are governed by a network of non-covalent interactions. These forces, including hydrogen bonds, π-π stacking, and van der Waals forces, dictate how the molecule interacts with its environment. Computational tools allow for the visualization and quantification of these interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules. These simulations can reveal how this compound moves, flexes, and interacts with its surroundings, such as solvents or biological macromolecules.

Enzyme-Ligand Interactions and Protein Stability

Understanding how a small molecule like this compound interacts with a biological target, such as an enzyme, is a cornerstone of drug discovery. Molecular docking and MD simulations are pivotal computational techniques in this area. nih.gov

Molecular docking studies can predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction. For instance, docking studies of novel 4-anilinoquinazoline derivatives with DNA gyrase have been performed to predict their binding modes and inhibitory potential. nih.gov Such studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov

Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. researchgate.net Parameters such as the root mean square deviation (RMSD) of the ligand and protein backbone, and the root mean square fluctuation (RMSF) of individual residues, provide measures of the complex's stability and flexibility. researchgate.net Although specific MD simulation studies on a complex containing this compound were not found, the general methodology is well-established for providing insights into how such a ligand might affect the dynamics and stability of a target protein. nih.gov

Advanced Applications in Chemical Research and Development

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the use of chiral molecules to control the stereochemical outcome of chemical reactions. nih.gov Chiral primary amines and their derivatives are fundamental components in the design of both organocatalysts and ligands for metal-based catalysts. nih.govenamine.net 1-(4-Nitrophenyl)ethanamine serves as a key starting material for synthesizing these crucial components due to its readily available chirality.

As a chiral auxiliary , the amine can be temporarily incorporated into a substrate molecule to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary can be cleaved and recovered. For instance, chiral amines like 1-(2,4,6-triisopropylphenyl)ethylamine have proven to be excellent auxiliaries for nitrones in asymmetric reductive coupling reactions. nih.gov The principle extends to derivatives of this compound, where its structure influences the diastereomeric transition states, leading to high stereoselectivity.

Furthermore, this compound is a precursor for a variety of chiral ligands used in transition-metal-catalyzed reactions. dicp.ac.cn These ligands coordinate to a metal center, creating a chiral environment that enables enantioselective transformations such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. enamine.netresearchgate.net The synthesis of P-chiral phosphine (B1218219) ligands, for example, often starts from chiral building blocks, and the amine moiety of this compound can be elaborated into complex ligand scaffolds like phosphine-oxazolines (PHOX) or diamines, which are effective in numerous catalytic processes. nih.govresearchgate.net

| Ligand Type | Asymmetric Reaction | Metal Catalyst | Typical Enantioselectivity |

| Chiral Diamines | Asymmetric Hydrogenation | Rhodium, Ruthenium | High (up to 99% ee) |

| Phosphine-Oxazoline (PHOX) | Asymmetric Hydrosilylation | Iridium, Palladium | Excellent (>95% ee) |

| Schiff Base Ligands | Asymmetric Cyanation | Titanium, Vanadium | Good to Excellent |

This table presents examples of ligand types that can be synthesized from chiral amines like this compound and their applications in asymmetric catalysis.

Intermediates in the Synthesis of Complex Organic Molecules

The chemical reactivity of both the amino and nitro groups, combined with the chirality of this compound, makes it a valuable intermediate in the multistep synthesis of complex and biologically active molecules. nih.govijprt.org The nitro group can be readily reduced to an aniline (B41778), providing a new site for functionalization, while the primary amine can undergo a plethora of reactions, including acylation, alkylation, and reductive amination.

This compound serves as a key starting material for molecules with potential pharmacological activity. For example, it can be used in the synthesis of aminoalcohol derivatives, which are structures found in many pharmaceuticals. researchgate.net A notable synthesis involves the ring-cleavage of a p-nitrophenyloxirane with a benzylamine (B48309) to produce a substituted aminoethanol, which can then undergo further transformations like glycosylation and reduction. researchgate.net The nitro group is often a precursor to an amino group, which is a common feature in many drug candidates. The synthesis of complex heterocyclic structures, such as substituted benzimidazoles, can also utilize nitrophenyl intermediates. nih.gov

The general synthetic utility is highlighted in the following table:

| Reaction Type | Reagent/Condition | Product Functionality | Application |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | Amino Group | Synthesis of diamines, pharmaceuticals |

| N-Acylation | Acyl Chloride, Base | Amide | Precursor for chiral ligands, bioactive amides |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Secondary/Tertiary Amine | Elaboration of molecular complexity |

| Diazotization (after reduction) | NaNO₂, HCl | Diazonium Salt | Azo dye synthesis, Sandmeyer reactions |

This table illustrates the synthetic transformations of this compound and their applications in creating complex molecules.

Building Blocks for Functional Organic Materials

Functional organic materials are at the forefront of research in electronics, photonics, and materials science. chemrxiv.org The incorporation of specific molecular building blocks allows for the tuning of material properties. enamine.net The aromatic and polarizable nature of the nitrophenyl group, along with the reactive amine functionality, makes this compound and its derivatives attractive building blocks for such materials. nih.gov

Derivatives of nitrophenylamines are used in the synthesis of high-performance polymers like polyamides and polyimides. mdpi.com These polymers can exhibit desirable properties such as thermal stability and specific electronic characteristics. For example, triphenylamine-based polymers, which can be synthesized from precursors containing aniline moieties, are widely investigated for their electrochromic properties—the ability to change color upon application of an electrical potential. mdpi.com The synthesis often involves the polymerization of diamine monomers with diacyl chlorides. By reducing the nitro group of a this compound derivative to an amine, it can be incorporated as a chiral monomer into a polymer backbone, potentially inducing helical structures or other chiral morphologies.

| Material Type | Key Property | Potential Application | Synthetic Route |

| Chiral Polyamides | Chiroptical Activity | Chiral Separations, Sensors | Polycondensation of diamine and diacid chloride |

| Electrochromic Polymers | Color change with voltage | Smart Windows, Displays | Electropolymerization of aniline derivatives |

| Non-linear Optical Materials | Second-harmonic generation | Photonics, Optical computing | Incorporation of push-pull chromophores |

This table outlines the potential use of this compound derivatives as building blocks for various functional organic materials.

Substrates and Donors in Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. nih.gov Chiral amines are important targets for biocatalytic synthesis, particularly through enzymatic kinetic resolution. diva-portal.org

In a kinetic resolution process, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, allowing for the separation of both enantiomers. This compound is an excellent substrate for such resolutions. Lipases, such as Candida antarctica Lipase B (CALB), are commonly used to selectively acylate one enantiomer of a racemic amine, leaving the other unreacted. researchgate.netrsc.org This produces an enantioenriched amide and the unreacted, enantioenriched amine. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity. google.com

Transaminases are another class of enzymes used for the synthesis of chiral amines. They can be employed in asymmetric synthesis or in dynamic kinetic resolutions, where the unwanted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. diva-portal.org

| Enzyme Class | Transformation | Key Feature | Product |

| Lipase | Enantioselective N-acylation | Kinetic Resolution | Enantioenriched Amine and Amide |

| Transaminase (ATA) | Asymmetric Amination/Resolution | High Enantioselectivity | Single Enantiomer Amine |

| Amine Oxidase | Enantioselective Oxidation | Deracemization | Enantioenriched Amine, Ketone |

This table summarizes the use of this compound as a substrate in various biocatalytic transformations for the production of enantiomerically pure compounds.

Precursors for Agrochemical and Dye Synthesis

The chemical structure of this compound provides the necessary functionalities for its use as a precursor in the synthesis of agrochemicals and dyes. The aromatic amine functionality (obtained after reduction of the nitro group) is a common feature in many pesticides and herbicides.

In dye synthesis, primary aromatic amines are key components for producing azo dyes, which constitute the largest class of synthetic colorants. primescholars.comresearchgate.net The synthesis involves a two-step process: diazotization and coupling. First, the primary amine is converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. plantarchives.org This highly reactive diazonium salt is then reacted with a coupling component, such as a phenol, naphthol, or another aromatic amine, to form the azo compound, which is characterized by the -N=N- chromophore. researchgate.net The specific shade and properties of the dye can be tuned by varying the substitution on both the diazonium salt precursor and the coupling component. theijes.comresearchgate.net The nitro group in the original this compound can act as an auxochrome, modifying the color and fastness properties of the final dye. theijes.com

| Dye Class | Synthetic Step | Coupling Component Example | Resulting Color Range |

| Azo Dyes | Diazotization followed by Azo Coupling | Phenols, Naphthols, Anilines | Yellow, Orange, Red, Brown |

| Sulfur Dyes | Heating with Sulfur or Sodium Polysulfide | N/A | Black, Brown, Dark Blue |

This table shows the application of aromatic amines derived from this compound in the synthesis of different classes of dyes.

Analytical Methodologies for Chemical Analysis and Quality Control

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is a cornerstone for the analytical assessment of 1-(4-nitrophenyl)ethanamine, providing powerful tools for both impurity profiling and the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of this compound and for the identification and quantification of any process-related impurities or degradation products. ijprajournal.comijprajournal.comijrti.orgresearchgate.net The presence of the nitroaromatic chromophore allows for sensitive detection using ultraviolet (UV) spectrophotometry. researchgate.net A typical reversed-phase HPLC method would be employed for this purpose.

A standard HPLC method for the impurity profiling of this compound could involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of impurities with a wide range of polarities.

Example HPLC Method Parameters for Impurity Profiling:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for routine quality control.

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, which is typically expressed as enantiomeric excess (e.e.). Chiral HPLC is the most widely used and reliable method for this purpose. phenomenex.comnih.govnih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for the separation of a wide range of chiral amines. researchgate.net The choice of the mobile phase, which is often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution between the enantiomers.

Example Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and non-destructive ways to quantify this compound.

UV-Visible Spectrophotometry: The presence of the nitrophenyl group in this compound results in strong UV absorbance, which can be exploited for quantitative analysis based on the Beer-Lambert law. youtube.comsphinxsai.comresearcher.life A solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration can then be determined by comparing the absorbance to a calibration curve prepared from standards of known concentration. The λmax for nitrophenyl compounds typically falls in the range of 250-280 nm. researchgate.net

Quantitative NMR (qNMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, can be used as a primary ratio method for quantitative analysis. ox.ac.ukacanthusresearch.comnih.govresearchgate.netnanalysis.com By integrating the signals of specific protons in the this compound molecule and comparing them to the integral of a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined with high accuracy. The distinct signals for the aromatic, methine, and methyl protons in this compound are well-suited for this purpose.

Example ¹H NMR Parameters for Quantification:

| Parameter | Condition |

| Spectrometer | 400 MHz |

| Solvent | DMSO-d₆ |

| Internal Standard | Maleic acid |

| Relaxation Delay (d1) | 30 s |

| Number of Scans | 16 |

The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Reaction Monitoring and Process Analytical Technologies (PAT)

Process Analytical Technology (PAT) involves the in-situ or on-line monitoring of chemical reactions to ensure they proceed efficiently and safely, leading to a final product of consistent quality. For the synthesis of this compound, which often involves the nitration of 1-phenylethanamine, PAT tools can be invaluable for tracking the consumption of the starting material and the formation of the product and any by-products in real-time.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool that can be used to monitor the progress of the nitration reaction. An ATR (Attenuated Total Reflectance) probe can be inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra. The disappearance of vibrational bands corresponding to the starting material and the appearance of new bands, particularly the characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1350 cm⁻¹ and 1520 cm⁻¹, respectively), can be trended over time to determine the reaction endpoint. This real-time data allows for precise control over reaction parameters, such as temperature and reagent addition, to optimize yield and minimize impurity formation.

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Nitrophenyl)ethanamine with high purity?

- Methodological Answer: Synthesis typically involves nitration of phenethylamine derivatives or reductive amination of 4-nitroacetophenone. For enantiopure (S)-1-(4-Nitrophenyl)ethanamine, chiral resolution via diastereomeric salt formation or asymmetric synthesis is employed. Purification via recrystallization or column chromatography ensures ≥95% purity, as validated by HPLC and melting point analysis . Key steps include inert atmosphere handling to prevent decomposition and monitoring reaction progress using TLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of techniques:

- HPLC : Quantify purity and detect impurities (e.g., ortho-nitro byproducts) .

- NMR Spectroscopy : Confirm structural integrity (e.g., aromatic proton signals at δ 8.1–8.3 ppm for the nitro group) .

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 167.1) .

- Elemental Analysis : Validate empirical formula (C₈H₁₀N₂O₂) .

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer: Store at 2–8°C under an inert atmosphere (e.g., argon) in amber glass vials to prevent photodegradation. Avoid moisture and acidic/basic conditions to minimize hydrolysis of the nitro or amine groups .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer: Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate: